Lipophilicity Enhancement: LogP Comparison vs. 4-Phenylpiperidine and 4-(4-Fluorophenyl)piperidine
The introduction of a para-trifluoromethyl group onto the phenyl ring significantly increases the calculated lipophilicity of the compound compared to unsubstituted or fluoro-substituted analogs. The ACD/LogP for the free base of the target compound (CAS 67259-63-6) is 2.96 [1]. In contrast, 4-phenylpiperidine (CAS 771-99-3) exhibits a lower LogP, with vendor-reported values of 2.48 [2] and 2.39 . Similarly, 4-(4-fluorophenyl)piperidine (CAS 37656-48-7) has a vendor-reported LogP of 2.62 [3]. This ~0.3-0.5 unit increase in LogP translates to a roughly 2- to 3-fold greater partition into octanol, indicating enhanced lipophilicity.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 2.96 (free base, CAS 67259-63-6) |
| Comparator Or Baseline | 4-Phenylpiperidine: 2.39-2.48; 4-(4-Fluorophenyl)piperidine: 2.62 |
| Quantified Difference | ΔLogP = +0.48 to +0.57 vs. 4-phenylpiperidine; +0.34 vs. 4-(4-fluorophenyl)piperidine |
| Conditions | ACD/Labs calculated LogP (octanol/water partition coefficient) |
Why This Matters
Higher LogP values correlate with increased membrane permeability and potential for blood-brain barrier penetration, making this compound a preferred scaffold for CNS drug discovery programs where enhanced lipophilicity is desired.
- [1] Chemical-Buyers. Piperidine,4-[4-(trifluoromethyl)phenyl]- (CAS 67259-63-6). ACD/LogP: 2.96. View Source
- [2] Building Block BOC Sciences. 4-Phenylpiperidine (CAS 771-99-3). LogP: 2.48240. View Source
- [3] Building Block BOC Sciences. 4-(4-Fluorophenyl)piperidine (CAS 37656-48-7). LogP: 2.62150. View Source
